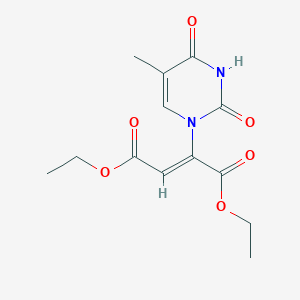![molecular formula C13H15N3O B12906041 5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine CAS No. 61082-53-9](/img/structure/B12906041.png)
5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities. The compound’s structure includes a benzyl group attached to a tetrahydroisoxazolo[4,3-c]pyridine ring system, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones with benzyl aldehyde, followed by reduction and cyclization reactions . The reaction conditions often include the use of strong bases like lithium diisopropylamide (LDA) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit of extrasynaptic high-affinity GABAA receptors . This modulation can lead to various pharmacological effects, including sedative and anxiolytic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a similar ring structure but with a methyl group instead of a benzyl group.
Uniqueness
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a valuable subject for further research.
Propiedades
Número CAS |
61082-53-9 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
5-benzyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-13-11-9-16(7-6-12(11)15-17-13)8-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
Clave InChI |
ZZSRAMPMCQNTPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C(ON=C21)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)







